Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperazine ring. The final step involves the esterification of the nicotinic acid derivative to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, piperazine-substituted compounds, and modified nicotinate esters. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring may interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-[4-(4,8-dimethylquinolin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
- Methyl 6-[4-(4,8-dimethylquinolin-2-yl)piperazin-1-yl]nicotinate
Uniqueness
Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate stands out due to its specific structural features, such as the combination of the quinoline and piperazine rings with the nicotinate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 6-[4-(4,8-dimethylquinolin-2-yl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-5-4-6-18-16(2)13-20(24-21(15)18)26-11-9-25(10-12-26)19-8-7-17(14-23-19)22(27)28-3/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYFZFKIZJFYMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C4=NC=C(C=C4)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.